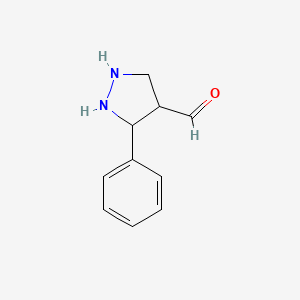
mTOR inhibitor-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
mTOR inhibitor-18 is a compound that targets the mechanistic target of rapamycin (mTOR), a serine/threonine kinase involved in regulating cell growth, proliferation, metabolism, and survival. mTOR is part of two distinct complexes, mTORC1 and mTORC2, which play crucial roles in various cellular processes. Dysregulation of mTOR signaling is associated with several diseases, including cancer, making mTOR inhibitors valuable in therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mTOR inhibitor-18 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is the use of benzofuran-based molecular probes, which are synthesized through a series of reactions involving alkyne precursors and click chemistry . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesis modules. The process includes the preparation of intermediates, purification through high-performance liquid chromatography (HPLC), and final formulation. The yield and purity of the compound are critical factors in industrial production .
化学反应分析
Types of Reactions
mTOR inhibitor-18 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran derivatives .
科学研究应用
mTOR inhibitor-18 has a wide range of scientific research applications:
Chemistry: Used in the study of mTOR signaling pathways and the development of new inhibitors.
Biology: Investigated for its role in cellular processes such as autophagy, protein synthesis, and cell survival.
Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and neurodegenerative disorders.
Industry: Utilized in drug development and screening for new therapeutic compounds
作用机制
mTOR inhibitor-18 exerts its effects by inhibiting the activity of mTOR, thereby disrupting the signaling pathways involved in cell growth and proliferation. It targets both mTORC1 and mTORC2 complexes, leading to the inhibition of downstream effectors such as S6 kinase and 4E-BP1. This results in the suppression of protein synthesis, cell cycle progression, and survival pathways .
相似化合物的比较
Similar Compounds
Rapamycin: A well-known mTOR inhibitor that primarily targets mTORC1.
Everolimus: A derivative of rapamycin with improved pharmacokinetic properties.
Temsirolimus: Another rapamycin analog used in cancer therapy.
Uniqueness of mTOR inhibitor-18
This compound is unique in its ability to target both mTORC1 and mTORC2 complexes, providing a broader range of therapeutic effects compared to rapamycin and its analogs. This dual targeting capability makes it a promising candidate for overcoming resistance mechanisms observed with other mTOR inhibitors .
属性
分子式 |
C22H21N7OS |
|---|---|
分子量 |
431.5 g/mol |
IUPAC 名称 |
1-[4-(4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl)phenyl]-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C22H21N7OS/c31-22(25-18-3-1-9-23-15-18)24-17-7-5-16(6-8-17)20-26-21(28-11-13-30-14-12-28)19-4-2-10-29(19)27-20/h1-10,15H,11-14H2,(H2,24,25,31) |
InChI 键 |
HWLLZNZODHNMJZ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC(=NN3C2=CC=C3)C4=CC=C(C=C4)NC(=S)NC5=CN=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



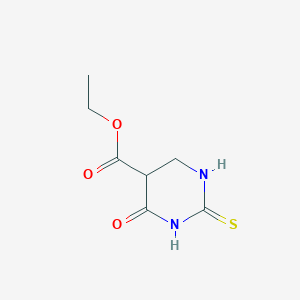
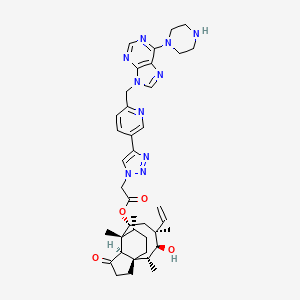
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)
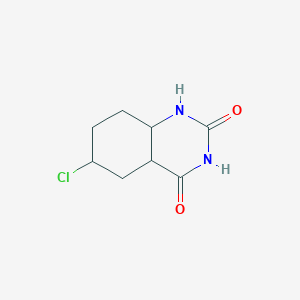

![(1S,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12362138.png)
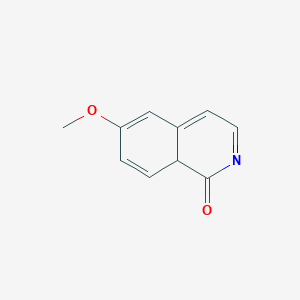
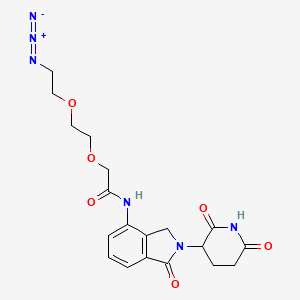
![6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene](/img/structure/B12362152.png)
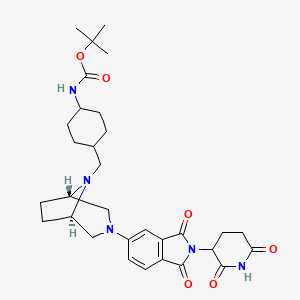

![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester](/img/structure/B12362165.png)
